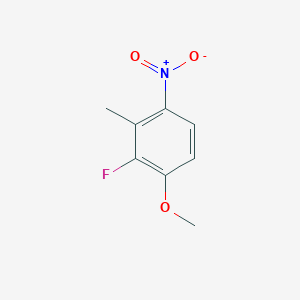

2-Fluoro-3-methyl-4-nitroanisole

CAS No.: 1170991-78-2

Cat. No.: VC14240151

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170991-78-2 |

|---|---|

| Molecular Formula | C8H8FNO3 |

| Molecular Weight | 185.15 g/mol |

| IUPAC Name | 2-fluoro-1-methoxy-3-methyl-4-nitrobenzene |

| Standard InChI | InChI=1S/C8H8FNO3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,1-2H3 |

| Standard InChI Key | SSOGWUPDIQNVGB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1F)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Fluoro-3-methyl-4-nitroanisole has the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-fluoro-1-methoxy-3-methyl-4-nitrobenzene | |

| SMILES | CC1=C(C=CC(=C1F)OC)N+[O-] | |

| InChI Key | SSOGWUPDIQNVGB-UHFFFAOYSA-N | |

| CAS Number | 1170991-78-2 |

The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups, creating a polarized aromatic system that influences its reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves nitration and halogenation steps :

-

Nitration: A precursor such as 3-methyl-4-methoxytoluene is nitrated using HNO₃/H₂SO₄ under controlled temperatures (<0°C) to prevent over-nitration .

-

Fluorination: Fluorine is introduced via halogenation agents like xenon difluoride (XeF₂) in the presence of boron trifluoride etherate.

Key Considerations:

-

Yields depend on the regioselectivity of nitration, which is influenced by substituent directing effects .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes at elevated temperatures due to the nitro group’s instability.

-

Solubility: Lipophilic nature (logP ≈ 2.5) suggests solubility in organic solvents like chloroform .

-

Reactivity:

Spectroscopic Data

-

¹H NMR: Signals at δ 2.20 (s, CH₃), 3.79 (s, OCH₃), and aromatic protons between δ 6.7–7.1 .

-

IR: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1255 cm⁻¹ (C-O of methoxy).

Applications in Scientific Research

Medicinal Chemistry

-

Acetylcholinesterase (AChE) Inhibitors: Fluorinated nitroaromatics like CP-118,954 (a derivative) show high AChE affinity, enabling neuroimaging in Alzheimer’s research .

-

Anticancer Agents: Nitro groups in such compounds can be reduced to amines, forming intermediates for kinase inhibitors .

Organic Synthesis

-

Building Block: Used to synthesize complex molecules via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

-

Agrochemicals: Serves as a precursor for herbicides and insecticides due to its stability and bioactivity .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P280: Wear protective gloves |

| H319: Eye irritation | P305+P351+P338: Rinse eyes if exposed |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume